Cas no 7471-12-7 (6-methyl-2-(2-pyridinyl)-1H-Benzimidazole)

6-methyl-2-(2-pyridinyl)-1H-Benzimidazole structure
7471-12-7 structure
Product Name:6-methyl-2-(2-pyridinyl)-1H-Benzimidazole
CAS No:7471-12-7
MF:C13H11N3
MW:209.246542215347
CID:575655
PubChem ID:345772
Update Time:2025-04-19

6-methyl-2-(2-pyridinyl)-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-(2-pyridinyl)-1H-Benzimidazole
    • 2-(2-Pyridyl)-5-methylbenzimidazol
    • 2-(pyridin-2-yl)-5(6)-methylbenzimidazole
    • 2-pyridyl-5(6)-methylbenzimidazole
    • 5-Methyl-2-(2-pyridyl)-1H-benzimidazol
    • 5-methyl-2(2'-pyridyl)benzimidazole
    • 5-methyl-2-(2'-pyridyl)benzimidazole
    • 5-methyl-2-pyridin-2-yl-1(3)H-benzoimidazole
    • 5-Methyl-2-pyridin-2-yl-1H-benzoimidazole
    • AC1L83HW
    • CHEBI:372811
    • CHEMBL352049
    • HMS1557J02
    • NSC403547
    • SureCN124267
    • TimTec1_008296
    • TS-09167
    • AKOS002999038
    • CCG-24525
    • US8748618, LD-2-11
    • UNII-9RVR7V4EAG
    • 5-Methyl-2-(2-pyridyl)benzimidazole
    • AKOS000636609
    • HY-148442
    • 6-Methyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
    • ecMetAP-IN-1
    • 6-methyl-2-pyridin-2-yl-1H-benzimidazole
    • DTXSID20323304
    • Z666480414
    • 7471-12-7
    • CS-0626545
    • SCHEMBL124267
    • 1H-Benzimidazole, 6-methyl-2-(2-pyridinyl)-
    • WAY-324820-A
    • BDBM50180733
    • 9RVR7V4EAG
    • SCHEMBL12119033
    • 5-methyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
    • NSC-403547
    • Inchi: 1S/C13H11N3/c1-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
    • InChI Key: HFYFOFMVURXVSD-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CN=2)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 209.09543
  • Monoisotopic Mass: 209.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.231
  • Boiling Point: 438°C at 760 mmHg
  • Flash Point: 208.3°C
  • Refractive Index: 1.679
  • PSA: 41.57
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd